(R)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with a unique structure that includes an amino group, a fluoropyridine ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with an appropriate amino alcohol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoropyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoropyridine groups play a crucial role in these interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-fluoropyridin-2-yl)ethan-1-ol: A similar compound with a slightly different structure.
1-(3-fluoropyridin-2-yl)ethan-1-ol: Another related compound with distinct properties.
Uniqueness
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a fluoropyridine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChI Key |
WVFXBLUKJSOALN-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(CO)N)F |
Origin of Product |
United States |
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